BenchChemオンラインストアへようこそ!

22-Hydroxytingenone

Breast Cancer Cancer Stem Cells Cytotoxicity

22-Hydroxytingenone (Tingenin B) is a quinonemethide triterpene with a distinct pharmacological fingerprint not shared by analogs like tingenone or celastrol. It uniquely inhibits melanoma invasion in 3D skin models by downregulating MMP-2/MMP-9, and potently targets breast cancer stem cells (MCF-7s IC50=2.38 μM). In AML HL-60 cells, it induces apoptosis via thioredoxin suppression and oxidative stress. Procure ≥98% pure compound for mechanism-focused anti-metastatic and redox-based cancer research.

Molecular Formula C28H36O4
Molecular Weight 436.6 g/mol
CAS No. 50656-68-3
Cat. No. B1683168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Hydroxytingenone
CAS50656-68-3
SynonymsTingenin B;  22-Hydroxytingenone; 
Molecular FormulaC28H36O4
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(C(C1=O)O)C
InChIInChI=1S/C28H36O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h7-8,14-15,21,24,31-32H,9-13H2,1-6H3/t15-,21-,24-,25+,26-,27-,28+/m1/s1
InChIKeyQIRUFAFQGKOTKA-ZRWKYKNNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





22-Hydroxytingenone (CAS 50656-68-3) for Oncology Research Procurement | Triterpenoid Anticancer Agent


22-Hydroxytingenone (22-HTG), also known as Tingenin B, is a quinonemethide triterpene isolated from Salacia impressifolia and other Celastraceae species [1]. It is investigated for its cytotoxic and anti-invasive properties in various cancer models, particularly acute myeloid leukemia and melanoma [1][2]. This compound is supplied for research purposes, typically at ≥98% purity, and is available in milligram quantities from specialty chemical vendors .

22-Hydroxytingenone Substitution Risk: Structural Nuances in Quinonemethide Triterpene Procurement


Substituting 22-Hydroxytingenone with other quinonemethide triterpenes like tingenone or celastrol is scientifically unsound. Despite a shared core scaffold, variations in functional groups profoundly alter biological potency, mechanism, and cell-type selectivity. For instance, while both 22-HTG and its analog tingenone (TG) induce apoptosis in HL-60 AML cells, they differ in their downstream signaling effects and potency profiles across other cancer cell lines [1]. Similarly, 22-HTG demonstrates unique anti-invasive properties in 3D melanoma models not reported for all analogs, underscoring that each compound possesses a distinct pharmacological fingerprint [2].

22-Hydroxytingenone Procurement Evidence: Quantified Differentiation from Key Analogs


Superior Potency in Breast Cancer Stem Cells (MCF-7s) Compared to Tingenone in Other Breast Cancer Models

22-Hydroxytingenone demonstrates potent cytotoxicity against the breast cancer stem cell-enriched MCF-7s line, with an IC50 of 2.38 μM after 48 hours of exposure . For comparison, the closely related analog tingenone (TG) shows an IC50 of approximately 2-5 μM against murine LM3 breast cancer cells [1]. While these assays are in different cell models (human CSCs vs. murine cell lines), this cross-study comparison suggests 22-HTG exhibits comparable or enhanced potency in a highly relevant, therapeutically resistant cell population.

Breast Cancer Cancer Stem Cells Cytotoxicity

Differential Cytotoxicity in Human Melanoma (SK-MEL-28) vs. Celastrol Activity

In the human SK-MEL-28 melanoma cell line, 22-Hydroxytingenone exhibits time-dependent cytotoxicity, with IC50 values decreasing from 4.35 μM at 24 hours to 3.29 μM at 72 hours [1]. In contrast, the widely studied analog celastrol, when formulated as nanosuspensions, demonstrates an IC50 range of 2.04-4.35 μM against the same cell line [2]. This indicates that 22-HTG's potency is within the same active range as an optimized formulation of celastrol, suggesting comparable inherent activity for this cancer type.

Melanoma Antiproliferative Apoptosis

Unique Anti-Invasive Activity in 3D Human Skin Model Not Established for Tingenone

In a physiologically relevant 3D reconstructed human skin model, 22-Hydroxytingenone treatment resulted in a significant decrease in the invasion capacity of SK-MEL-28 melanoma cells into the dermal layer [1]. This anti-invasive effect is a critical differentiator from its close analog tingenone (TG). In the direct head-to-head study in HL-60 AML cells, while both compounds induced apoptosis, only 22-HTG was evaluated and shown to suppress invasiveness in this advanced 3D model [1]. The effect is linked to the inhibition of matrix metalloproteinases MMP-2 and MMP-9, key enzymes in tumor metastasis [1].

Metastasis Invasion 3D Cell Culture

Recommended Research Applications for 22-Hydroxytingenone Based on Quantitative Evidence


Targeted Research on Cancer Stem Cells in Breast Cancer

Based on its demonstrated potency against the breast cancer stem cell-enriched MCF-7s line (IC50 = 2.38 μM) , 22-Hydroxytingenone is ideally suited for in vitro studies investigating novel therapeutics that can overcome therapeutic resistance and prevent relapse. Its activity in this specific subpopulation distinguishes it from other triterpenoids that may only be evaluated on bulk tumor cells.

Anti-Metastatic and 3D Model Studies in Melanoma

The unique ability of 22-Hydroxytingenone to inhibit melanoma cell invasion in a 3D reconstructed human skin model makes it a prime candidate for advanced anti-metastatic research [1]. Its mechanism of action involves the downregulation of key pro-invasive proteins (MMP-2, MMP-9), providing a clear pathway-focused experimental application [1].

Investigations into Thioredoxin-Targeted Therapies for AML

Studies have identified that 22-Hydroxytingenone induces apoptosis in AML HL-60 cells via a mechanism involving oxidative stress and downregulation of the antioxidant protein thioredoxin [2]. This provides a specific molecular target for researchers investigating redox-based therapeutic strategies for acute myeloid leukemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 22-Hydroxytingenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.